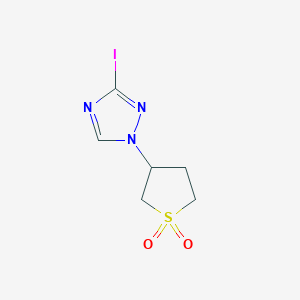

3-(3-Iodo-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione

Description

3-(3-Iodo-1H-1,2,4-triazol-1-yl)-1λ⁶-thiolane-1,1-dione is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with an iodine atom at the 3-position, fused to a thiolane-1,1-dione (sulfolane) core. The sulfone group in the thiolane ring enhances metabolic stability and solubility, while the iodinated triazole moiety contributes to electronic and steric effects that influence binding to biological targets . Triazole derivatives are widely explored for pharmaceutical and agrochemical applications due to their structural versatility and bioactivity .

Properties

IUPAC Name |

3-(3-iodo-1,2,4-triazol-1-yl)thiolane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8IN3O2S/c7-6-8-4-10(9-6)5-1-2-13(11,12)3-5/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDKPOPWJBUHAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C=NC(=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Iodo-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione typically involves the reaction of a triazole derivative with an iodine source under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the iodination process. The thiolane ring can be introduced through a cyclization reaction involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Iodo-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(3-Iodo-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Iodo-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with target molecules, while the iodine atom and thiolane ring contribute to the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares key structural and functional attributes of the target compound with analogs:

*Estimated based on structural formula.

Key Findings

- Sulfone Core: All listed compounds share the thiolane-1,1-dione core, which improves metabolic stability and solubility compared to non-sulfonated heterocycles .

- Agrochemical vs. Pharmaceutical Use : Unlike quinconazole (a pesticide ), the target compound’s iodine and sulfone groups align more closely with drug-like properties, hinting at pharmaceutical applications.

Stability and Commercial Viability

The discontinuation of the amino-substituted analog () may reflect instability or synthesis challenges. The iodine substituent in the target compound could offer superior stability or efficacy, though further studies are needed to confirm this hypothesis.

Biological Activity

3-(3-Iodo-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHINSO

- Molecular Weight : 239.09 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit enzymes associated with cancer cell proliferation.

- Receptor Binding : Molecular docking studies suggest that the compound can bind effectively to various receptors, influencing signaling pathways related to inflammation and cancer.

Biological Activity Data

Study 1: Anticancer Properties

A study conducted on the effect of this compound on breast cancer cells demonstrated a significant reduction in cell viability. The compound was tested against MCF-7 and MDA-MB-231 cell lines. The results indicated a dose-dependent response with an IC50 value of approximately 20 µM for MCF-7 cells.

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, the compound was tested against various bacterial strains. The results showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.

Study 3: Anti-inflammatory Mechanism

Research involving animal models revealed that administration of the compound led to a significant decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests a potential therapeutic role in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.